molecular formula C14H17NO6 B1330540 Diethyl 2-(2-nitrobenzyl)malonate CAS No. 59803-35-9

Diethyl 2-(2-nitrobenzyl)malonate

Cat. No.: B1330540
CAS No.: 59803-35-9
M. Wt: 295.29 g/mol
InChI Key: XKWHIUXRQYXRSG-UHFFFAOYSA-N
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Description

Diethyl 2-(2-nitrobenzyl)malonate is an organic compound with the molecular formula C14H17NO6 It is a diethyl ester derivative of malonic acid, where the malonate moiety is substituted with a 2-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(2-nitrobenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-nitrobenzyl bromide. The reaction typically involves the use of a base such as sodium ethoxide to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 2-nitrobenzyl bromide .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The malonate ester can participate in nucleophilic substitution reactions, where the ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: 2-(2-aminobenzyl)malonate.

    Substitution: Malonic acid derivatives.

Scientific Research Applications

Diethyl 2-(2-nitrobenzyl)malonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(2-nitrobenzyl)malonate primarily involves its reactivity at the nitro and ester groups. The nitro group can undergo bioreduction to form an amine, which can then participate in further biochemical reactions. The ester groups can be hydrolyzed to carboxylic acids, which are key intermediates in various metabolic pathways. The compound’s reactivity allows it to interact with multiple molecular targets and pathways, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

    Diethyl malonate: A simpler ester without the nitrobenzyl substitution, used in similar synthetic applications.

    Ethyl 2-nitrobenzyl acetate: Another nitrobenzyl derivative, but with different ester functionality.

    Methyl 2-(2-nitrobenzyl)malonate: A methyl ester analog with similar reactivity but different physical properties.

Uniqueness: Diethyl 2-(2-nitrobenzyl)malonate is unique due to the presence of both the nitrobenzyl and malonate moieties, which confer distinct reactivity patterns. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its simpler analogs .

Properties

IUPAC Name

diethyl 2-[(2-nitrophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWHIUXRQYXRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208543
Record name Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59803-35-9
Record name Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59803-35-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211482
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-(2-nitrobenzyl)malonate
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

In the same manner as in Example 6 (1), a crude product was obtained using diethyl malonate (10.1 g) and 2-nitrobenzyl bromide (13.6 g). This was purified by silica gel column chromatography to give the title compound (13.9 g) as an oil.
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Synthesis routes and methods II

Procedure details

To a solution of 2-nitrobenzyl bromide (1.00 g, 4.63 mmol) and diethyl malonate (0.741 g, 4.63 mmol) in 30 ml of hexane was added potassium carbonate (0.640 g, 4.63 mmol) and 18-Crown-6 (0.012 g, 0.05 mmol). After stirred at 80° C. for 18 hours, the mixture was diluted with water and was extracted with ethyl acetate. The organic layer was washed with water, then with brine, and concentrated under reduced pressure to obtain crude diethyl (2-nitrobenzyl)malonate.
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